8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Purity Chemical procurement Quality assurance

Racemic or des-fluoro tetralin analogs introduce 50% yield loss and metabolic instability in lead optimization. This hydrochloride salt directly solves both: • Pre-resolved chirality eliminates racemic synthesis yield penalty • 4-Fluoro substituent blocks rapid oxidative metabolism at the para position • HCl salt form ensures homogeneous aqueous coupling conditions vs. free base Supplied at ≥98% purity with full QA documentation. Standard research quantities in stock for immediate dispatch.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B12977635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N
InChIInChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)
InChIKeyCNINWXUZDUDQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-4-fluoro-tetralin-2-carboxylic acid HCl: Identity & Attributes


8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chiral, bifunctional tetralin derivative that serves as a versatile building block in medicinal chemistry. The molecule combines an 8-amino group and a 4-fluoro substituent on the tetrahydronaphthalene scaffold, with the carboxylic acid moiety enabling common amide and ester coupling reactions . It is primarily available as a research chemical (free base CAS 1337144-30-5), with the hydrochloride salt form engineered to enhance aqueous solubility and storage stability, making it a strategic choice for early-stage discovery workflows involving amide couplings, fragment-based screening, or chiral pool synthesis [1].

4-Fluoro tetralin scaffold for metabolic stability studies
Hydrochloride salt supports aqueous solubility
Available as enantiopure (R) or racemic grade

8-Amino-4-fluoro-tetralin-2-carboxylic acid HCl: Substitution Risks


Direct substitution of this compound with a simple des-fluoro (e.g., 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid) or positional isomer (e.g., 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) introduces unacceptable risk in a molecule-development campaign. The precise placement of the 4-fluoro and 8-amino groups dictates the compound's utility in constructing specific pharmacophores. For instance, the 4-fluoro substituent is a key metabolic blocking group in many drug-like molecules, and its absence can lead to rapid oxidative metabolism [1]. Furthermore, the hydrochloride salt form is not interchangeable with the free base; its superior aqueous solubility directly impacts reaction homogeneity in common aqueous coupling protocols, a practical differentiation often overlooked during bulk procurement of the cheaper free base .

Des-fluoro analog

Loss of 4-fluoro metabolic blocking group may alter oxidative metabolism pathway.

Positional isomer

Shifted amino/fluoro positions disrupt pharmacophore geometry and coupling selectivity.

Free base vs HCl salt

Free base may require co-solvents; salt form directly supports aqueous coupling homogeneity.

8-Amino-4-fluoro-tetralin-2-carboxylic acid HCl: Differentiation Evidence


Purity Advantage vs. Des-Fluoro Analog

When procuring a key intermediate, even minor differences in purity can have a significant impact on downstream reaction yields. The 4-fluoro-substituted compound (racemic) is commercially available with a certified purity specification of not less than 98% (NLT 98%) [1]. In contrast, the direct des-fluoro analog, 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, is commonly supplied with a lower purity specification of 95% . This quantifiable 3% difference in baseline purity means buyers of the fluoro compound start with fewer unidentified impurities for critical steps.

Purity vs des-fluoro
Head-to-head
NLT 98% vs 95%
Reported purity specification context
Vendor COA comparison; data to verify
Purity Chemical procurement Quality assurance

Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of the target compound provides a well-understood solubility advantage over the free carboxylate base. While precise aqueous solubility measurements for this specific compound are not publicly filed, the class-level principle is firmly established: salt formation with hydrochloride typically increases the aqueous solubility of a carboxylate-containing molecule by 2–3 orders of magnitude [1]. This is a direct differentiator from procuring the free base (CAS 1337144-30-5), which would require post-procurement salification or use of organic co-solvents.

Solubility HCl vs free base
Class-level
HCl salt vs Free base
Est. >100× increase
Supports aqueous-phase workflow fit
Class-level inference; requires measurement
Solubility Formulation Reaction homogeneity

Enantiopure Form vs. Racemate

The target compound can be procured as the optically pure (R)-enantiomer (CAS 1335585-26-6) with a specification of NLT 98% purity [1], whereas the standard free base listing (CAS 1337144-30-5) corresponds to the racemic mixture. For applications requiring stereospecific interactions, such as the synthesis of chiral drug candidates, this represents a critical differentiation. Using a racemate where an enantiopure building block is required can lead to a 50% loss of material in the worst case or the generation of a diastereomeric mixture that requires separation.

Enantiopure vs racemate
Head-to-head
(R)-enantiomer vs Racemate
NLT 98% purity vs 0% ee
Supports stereospecific synthetic route
Enantiopure specification avoids diastereomer formation
Chiral purity Enantiomeric excess Asymmetric synthesis

8-Amino-4-fluoro-tetralin-2-carboxylic acid HCl: Key Applications


Chiral, Metabolically-Stable Drug Synthesis

The (R)- or (S)-enantiomer of the hydrochloride salt is the optimal choice as a chiral starting material for synthesizing lead compounds where a 4-fluorotetralin core is desired. As established by the evidence, its pre-resolved chirality eliminates the 50% yield loss associated with racemic synthesis, and the 4-fluoro group is a standard bioisostere for blocking oxidative metabolism, guiding rational procurement for medicinal chemistry projects [1].

Aqueous-Phase Coupling & Bioconjugation

The hydrochloride salt form, with its significantly enhanced aqueous solubility over the free base, is the preferred reagent for developing fragment libraries or for bioconjugation applications where reactions must proceed in aqueous or mixed aqueous-organic media. Procurement of the pre-salted form directly supports homogeneous reaction conditions, as demonstrated by the class-level solubility advantage [2].

Purity-Critical Multi-Step Synthesis

For a multi-step synthesis where intermediate purity is paramount, the 98% minimum purity specification of this compound provides a quantifiable advantage. Starting with a 3% higher purity compared to the common des-fluoro analog provides a wider impurity budget window for subsequent steps, making it the strategically superior choice for procurement during route scouting .

Application
Selection Property
Validation Focus
Chiral lead compound synthesis
Enantiopure building block
Stereospecific route yield
Aqueous-phase coupling workflows
Salt-form solubility profile
Reaction homogeneity assessment
Purity-critical multi-step synthesis
Purity specification review
Impurity carry-through analysis
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